Ajmaline Hydrochloride: A Significantly More Sensitive Agent for Unmasking Brugada Syndrome Compared to Procainamide
In a prospective, multi-center study, a sodium-channel blocker (SCB) challenge using ajmaline hydrochloride yielded a positive result (provocation of a type 1 Brugada ECG pattern) in 26% (86 out of 331) of subjects, compared to only 4% (4 out of 94) for procainamide [1]. This difference was highly statistically significant (p < 0.001). Multivariate analysis identified ajmaline use as an independent predictor of a positive SCB challenge result, with an odds ratio of 8.76 (95% CI: 2.62 to 29.2) [1].
| Evidence Dimension | Provocation of Type 1 Brugada ECG Pattern |
|---|---|
| Target Compound Data | 26% (86/331 subjects) |
| Comparator Or Baseline | Procainamide: 4% (4/94 subjects) |
| Quantified Difference | 6.5-fold higher rate of positive results; Odds Ratio (OR) = 8.76 (95% CI: 2.62 to 29.2) |
| Conditions | Prospective study of 425 subjects undergoing SCB challenge for suspected Brugada syndrome across Canada and the UK. |
Why This Matters
This data proves ajmaline hydrochloride is the superior and statistically more potent agent for diagnostic sodium-channel blocker challenges, ensuring a far lower false-negative rate than procainamide.
- [1] Cheung, C. C., Mellor, G., Deyell, M. W., Ensam, B., Batchvarov, V., Papadakis, M., ... & Krahn, A. D. (2019). Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome. JACC: Clinical Electrophysiology, 5(4), 504-512. View Source
